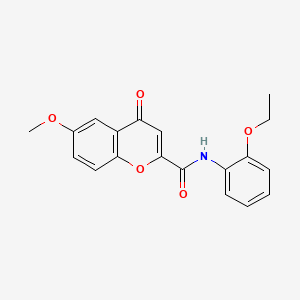

N-(2-ethoxyphenyl)-6-methoxy-4-oxo-4H-chromene-2-carboxamide

Description

N-(2-ethoxyphenyl)-6-methoxy-4-oxo-4H-chromene-2-carboxamide is a chromene-based carboxamide derivative characterized by a 4-oxo-4H-chromene core, a 6-methoxy substituent, and a carboxamide group linked to a 2-ethoxyphenyl moiety. Chromene derivatives are widely studied for their diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-6-methoxy-4-oxochromene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO5/c1-3-24-17-7-5-4-6-14(17)20-19(22)18-11-15(21)13-10-12(23-2)8-9-16(13)25-18/h4-11H,3H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARSHQCSVJKTCIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-6-methoxy-4-oxo-4H-chromene-2-carboxamide typically involves the condensation of 6-methoxy-4-oxo-4H-chromene-2-carboxylic acid with 2-ethoxyaniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. The purification process may involve advanced techniques like high-performance liquid chromatography (HPLC) to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-6-methoxy-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted chromene derivatives.

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity

- Mechanism : Chromene derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including the modulation of signaling pathways such as NF-kB and c-Src kinase . For instance, studies have demonstrated that certain substituted chromenes exhibit potent antiproliferative effects against multiple cancer cell lines including MCF-7 and HCT-116 with IC50 values in the low microgram range .

- Case Study : A series of N-aryl substituted 4H-chromenes were synthesized and evaluated for their anticancer activity. The results indicated that specific substitutions enhanced their potency against lung cancer cells (NCI-H23), showcasing the importance of structural modifications in drug design .

-

Antimicrobial Properties

- Mechanism : N-(2-ethoxyphenyl)-6-methoxy-4-oxo-4H-chromene-2-carboxamide has demonstrated significant antimicrobial activity against various pathogens. The compound's ability to disrupt microbial cell membranes or inhibit essential enzymatic processes is likely responsible for its efficacy .

- Research Findings : Various studies have reported on the synthesis of chromene derivatives with enhanced antimicrobial properties, indicating a potential for developing new antibiotics from this class of compounds .

-

Anti-inflammatory and Analgesic Effects

- Mechanism : The chromene structure has been linked to anti-inflammatory effects through inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . This makes it a candidate for treating inflammatory diseases.

- Case Study : In vivo studies have shown that certain chromene derivatives significantly reduce inflammation in animal models, suggesting their potential use in therapeutic applications for conditions like arthritis and asthma .

Data Tables

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-6-methoxy-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

Binding to Enzymes: Inhibiting the activity of enzymes involved in inflammatory and cancer pathways.

Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.

Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally related analogs, focusing on substituent variations, physicochemical properties, and reported findings.

Structural and Substituent Variations

Key Observations:

Oxo Position: The main compound’s 4-oxo group distinguishes it from analogs with 2-oxo chromene cores (e.g., ).

Substituent Effects: Ethoxy vs. Ortho vs. Para Substitution: The main compound’s 2-ethoxy group may induce steric hindrance, limiting rotational freedom compared to para-substituted analogs (e.g., ). Dimethoxy Substitution: The 2,4-dimethoxy group in increases lipophilicity, which could improve membrane permeability but reduce aqueous solubility.

Biological Activity

N-(2-ethoxyphenyl)-6-methoxy-4-oxo-4H-chromene-2-carboxamide is a synthetic compound belonging to the chromene class, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of Chromene Derivatives

Chromenes are known for their potential therapeutic applications, including anti-inflammatory, anticancer, and neuroprotective effects. The specific compound in focus, this compound, is synthesized through the condensation of 6-methoxy-4-oxo-4H-chromene-2-carboxylic acid with 2-ethoxyaniline, typically using coupling agents like DCC and catalysts such as DMAP under controlled conditions .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits enzymes involved in inflammatory and cancer pathways, which may contribute to its therapeutic effects.

- Receptor Modulation : It interacts with various cellular receptors, modulating signaling pathways that can lead to altered cellular responses.

- Induction of Apoptosis : The compound can trigger programmed cell death in cancer cells, activating apoptotic pathways that are crucial for eliminating malignant cells .

Anticancer Properties

Research indicates that chromene derivatives exhibit significant anticancer activity. For instance, studies have shown that certain chromenes can inhibit the proliferation of various cancer cell lines by inducing apoptosis . The specific compound this compound is believed to exert similar effects through its interaction with cancer-related pathways.

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties. In vitro evaluations have demonstrated its potential to inhibit β-amyloid aggregation, a hallmark of Alzheimer’s disease. This inhibition is crucial for preventing neurodegeneration associated with cognitive decline .

Anti-inflammatory Activity

This compound shows promise in reducing inflammation. Its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes makes it a candidate for further research in treating inflammatory diseases .

Data Table: Summary of Biological Activities

| Biological Activity | Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | , |

| Neuroprotective | Inhibits β-amyloid aggregation | |

| Anti-inflammatory | Reduces pro-inflammatory cytokines |

Case Studies and Research Findings

- Antitumor Activity : A study demonstrated that chromene derivatives could significantly inhibit tumor growth in animal models by inducing apoptosis and inhibiting angiogenesis .

- Neuroprotection Against Oxidative Stress : Research highlighted the neuroprotective role of chromenes against oxidative stress-induced damage in neuronal cells, suggesting a potential therapeutic application for neurodegenerative diseases .

- Anti-inflammatory Effects : Clinical trials have indicated that compounds similar to this compound can effectively reduce inflammation markers in patients with chronic inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.